molecular formula C12H8BrN3O4 B13456102 3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione CAS No. 2866318-88-7

3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione

Cat. No.: B13456102
CAS No.: 2866318-88-7
M. Wt: 338.11 g/mol
InChI Key: DQSDRNUHGZHRRW-UHFFFAOYSA-N
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Description

3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione is a complex organic compound that features a unique structure combining a brominated pyrrolo[3,4-c]pyridine moiety with a piperidine-2,6-dione ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. For example, it has been shown to stimulate glucose uptake into muscle and fat cells, which can be beneficial in managing blood glucose levels .

Properties

CAS No.

2866318-88-7

Molecular Formula

C12H8BrN3O4

Molecular Weight

338.11 g/mol

IUPAC Name

7-bromo-2-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C12H8BrN3O4/c13-6-4-14-3-5-9(6)12(20)16(11(5)19)7-1-2-8(17)15-10(7)18/h3-4,7H,1-2H2,(H,15,17,18)

InChI Key

DQSDRNUHGZHRRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CN=CC(=C3C2=O)Br

Origin of Product

United States

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